N,3-benzenedicarboxamide
Description
Contextualizing Benzenedicarboxamides within Organic and Supramolecular Chemistry
Benzenedicarboxamides are a class of organic compounds characterized by a central benzene (B151609) ring to which two carboxamide (-CONH₂) groups are attached. The specific isomer, N,3-benzenedicarboxamide, also known as isophthalamide (B1672271), features these groups at the first and third positions of the benzene ring. This meta-positioning imparts specific geometric and electronic properties that are fundamental to its chemical behavior.
In the realm of organic chemistry, the amide functional groups are of paramount importance. They possess a planar structure due to resonance and are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group). This dual capacity for hydrogen bonding is a cornerstone of their utility in constructing larger, well-defined molecular assemblies. The synthesis of this compound and its derivatives often involves standard organic reactions, such as the acylation of amines with isophthaloyl chloride. cyberleninka.ru
The true elegance of the benzenedicarboxamide scaffold is most apparent in supramolecular chemistry. This field looks beyond individual molecules to study the non-covalent interactions that govern the organization of multiple molecules into complex, functional systems. The predictable and directional nature of the hydrogen bonds formed by the amide groups makes this compound an excellent building block for self-assembly. These interactions can guide the molecules to form one-dimensional chains, two-dimensional sheets, or intricate three-dimensional networks. researchgate.net The benzene ring itself contributes to this assembly through π-π stacking interactions, further stabilizing the resulting supramolecular structures. researchgate.net
Derivatives of benzenedicarboxamides, particularly the closely related benzene-1,3,5-tricarboxamides (BTAs), are celebrated for their ability to form robust, one-dimensional, rod-like structures stabilized by threefold hydrogen bonding. rsc.org This self-assembly process can lead to the formation of gels, liquid crystals, and other ordered materials. nih.govrsc.org The principles governing BTA assembly are directly relevant to understanding the potential of this compound in creating similar, albeit structurally different, supramolecular polymers.
Evolution of Research Trajectories for this compound Scaffolds
Research involving benzenedicarboxamide scaffolds has evolved significantly from initial synthetic and characterization studies to more complex applications in materials science and medicinal chemistry. Early research focused on the fundamental synthesis and understanding the physical properties of these compounds.
More recently, the research trajectory has shifted towards exploiting the self-assembly properties of these scaffolds. The focus is now on designing and synthesizing more complex derivatives where the core this compound structure is functionalized with different substituent groups. These modifications are not arbitrary; they are precisely designed to tune the properties of the resulting supramolecular assemblies. For instance, altering substituents on the benzene ring can affect the solubility, electronic properties, and the specific architecture of the self-assembled structure. researchgate.net
A significant area of evolution has been in the development of "smart" materials that respond to external stimuli. Researchers have designed benzenedicarboxamide-based systems that can assemble or disassemble in response to changes in temperature, pH, or light. nih.gov This responsiveness is critical for applications in areas like drug delivery, where a therapeutic agent could be released in a controlled manner. nih.gov
The field has also seen a convergence with polymer chemistry, where benzenedicarboxamide units are incorporated into larger polymer chains. These units can introduce specific recognition sites and drive the folding or assembly of the polymer, creating materials with enhanced mechanical or thermal properties. ontosight.ai The evolution from simple, static building blocks to dynamic, responsive components in complex systems marks a significant advancement in the field.
Scope and Significance of Current this compound Research
Current research on this compound and its related structures is broad and highly interdisciplinary, spanning materials science, nanotechnology, and biomedical engineering. The significance of this research lies in the scaffold's versatility and its ability to form well-defined, functional materials through bottom-up self-assembly.
Key Research Areas:
Supramolecular Polymers and Hydrogels: A major focus is the creation of supramolecular polymers and hydrogels for biomedical applications. nih.gov By modifying the peripheral groups of benzenedicarboxamide derivatives, researchers can control the viscoelastic properties of the resulting hydrogels. nih.gov These materials are being investigated as scaffolds for tissue engineering and as bioinks for 3D bioprinting, aiming to mimic the natural extracellular matrix (ECM). nih.gov
Coordination Polymers and Frameworks: In coordination chemistry, the dicarboxylic acid analogue, 1,3-benzenedicarboxylic acid, is widely used to construct metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The dicarboxamide offers an alternative ligand system where the amide groups can coordinate to metal centers or influence the framework through hydrogen bonding, leading to novel materials with potential applications in catalysis, gas storage, and sensing.
Medicinal Chemistry: While direct therapeutic applications are outside the scope of this review, the benzamide (B126) structure is a recognized pharmacophore. Research into N-substituted benzamide derivatives explores their potential as bioactive agents. nih.gov Studies on structure-activity relationships (SAR) help in designing new compounds with specific biological targets. nih.gov For example, modifications to the benzamide scaffold have been explored in the context of developing inhibitors for enzymes like histone deacetylases (HDACs). nih.gov
The ongoing research underscores the significance of the this compound scaffold as a powerful tool in molecular engineering. Its simple, rigid core combined with the highly directional hydrogen-bonding capabilities of the amide groups provides a reliable platform for creating complex, ordered materials from the molecular level up. The ability to chemically modify the scaffold allows for fine-tuning of its properties, promising future innovations in advanced materials and chemical biology.
Table of Research Findings on Benzenedicarboxamide Derivatives
| Research Focus | Derivative Class | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Supramolecular Hydrogels | Benzene-1,3,5-tricarboxamides (BTAs) | Molecular tuning of hydrophobicity controls viscoelasticity and allows for the creation of shear-thinning, self-healing, and 3D-printable hydrogels. | Tissue engineering, 3D bioprinting, ECM-mimetic materials | nih.gov |
| Supramolecular Frameworks | 5-substituted-1,3-benzenedicarboxylic acids | The nature of the substituent group at the 5-position significantly influences the construction of the resulting 3D supramolecular architecture. | Design of coordination polymers with specific network topologies | researchgate.net |
| Responsive Materials | Photo-responsive BTA-based monomers | The stability and responsiveness of self-assembled fibers can be tuned, but intrinsic supramolecular robustness does not always predict stability in biological media. | Stimuli-responsive drug delivery systems | nih.gov |
Structure
3D Structure
Properties
CAS No. |
250343-08-9 |
|---|---|
Molecular Formula |
C22H14N4O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-N,3-N-bis(4-cyanophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H14N4O2/c23-13-15-4-8-19(9-5-15)25-21(27)17-2-1-3-18(12-17)22(28)26-20-10-6-16(14-24)7-11-20/h1-12H,(H,25,27)(H,26,28) |
InChI Key |
SBVZFHPYQWDMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,3 Benzenedicarboxamide
Established Synthetic Pathways for N,3-Benzenedicarboxamide Core Structures
The fundamental approach to synthesizing the this compound core involves the formation of two amide bonds from isophthalic acid or its derivatives. The choice of starting material and reaction conditions significantly influences the efficiency and applicability of the synthesis.
Amidification Reactions in Benzenedicarboxamide Synthesis
The most direct method for synthesizing N,3-benzenedicarboxamides is the condensation of isophthalic acid or its activated derivatives with primary or secondary amines. A common and highly effective method involves the use of isophthaloyl chloride, which readily reacts with two equivalents of an amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. mdpi.com This reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. mdpi.com
Alternatively, the direct amidation of isophthalic acid can be achieved, though it often requires harsher conditions or the use of coupling agents to activate the carboxylic acid groups. Another route involves the aminolysis of dialkyl isophthalates. For instance, dimethyl isophthalate (B1238265) can be heated with an amine, sometimes in the presence of a catalyst, to yield the corresponding N,N'-disubstituted isophthalamide (B1672271). google.com A patent describes a process for the direct amidation of a dialkyl ester of 5-amino-1,3-benzenedicarboxylic acid with an amine in the presence of a strong basic catalyst like an alkali metal alcoholate. google.com
Microwave irradiation has been shown to significantly accelerate the poly-condensation reaction of isophthalic acid and m-phenylenediamine, increasing the yield from 70.45% to 95.01% in a fraction of the time required for conventional heating. researchgate.net
Table 1: Comparison of Amidification Methods for this compound Synthesis
| Starting Material | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Isophthaloyl chloride | Amine, Base (e.g., TEA, Pyridine) | Aprotic solvent (DCM, THF), RT | High reactivity, mild conditions | Requires preparation of acyl chloride |
| Isophthalic acid | Amine, Coupling agent | Varies with coupling agent | Direct, one-step | May require harsh conditions or expensive reagents |
| Dialkyl isophthalate | Amine, Catalyst (optional) | High temperature, optional catalyst | Readily available starting materials | Can require high temperatures and long reaction times |
| Isophthalic acid | m-Phenylenediamine, TPPi/Py | NMP, Microwave irradiation | Rapid reaction, high yield | Specific for polymerization |
Multi-step Convergent and Divergent Synthetic Strategies
For the synthesis of more complex or unsymmetrically substituted N,3-benzenedicarboxamides, multi-step strategies are often employed. These can be categorized as either convergent or divergent.
A convergent synthesis involves the separate synthesis of two different amide "arms" which are then coupled to a central benzene (B151609) ring precursor. For example, to create an unsymmetrical N,N'-disubstituted isophthalamide, one could first react isophthaloyl chloride with one equivalent of a first amine, isolate the mono-acyl chloride mono-amide intermediate, and then react it with a second, different amine. A reported method for preparing unsymmetrical sulfonylureas, which can be conceptually adapted, involves sequential activation and nucleophilic displacement. nih.gov
A divergent synthesis starts from a common this compound core which is then modified in subsequent steps to create a library of related compounds. A prime example is the synthesis of N,N'-disubstituted 5-amino-1,3-benzenedicarboxamides. This process can start with the hydrogenation of 5-nitro-1,3-benzenedicarboxylic acid dimethyl ester to the corresponding 5-amino derivative. google.com This 5-amino-N,N'-dialkyl-1,3-benzenedicarboxamide can then serve as a branching point for further derivatization of the amino group, leading to a diverse range of final products. mdpi.com
Synthesis of this compound Derivatives
The functionalization of the this compound core, either on the amide nitrogens or on the benzene ring itself, is crucial for tailoring its properties for specific applications.
N-Alkylation and N-Arylation Strategies
N-alkylation of a pre-formed this compound can be challenging due to the reduced nucleophilicity of the amide nitrogen. However, under specific conditions, it is achievable. For related amide systems, methods like the Gabriel synthesis, which involves the alkylation of a sulfonamide anion, have been utilized. researchgate.net
N-arylation of amides is a more common transformation, often accomplished through metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam reaction, which uses arylboronic acids as the aryl source in the presence of a copper catalyst, is a prominent method. rsc.org Palladium-catalyzed N-arylation reactions have also been developed with broad substrate scope and good functional group tolerance. researchgate.net Nickel-catalyzed N-arylation of NH-sulfoximines with aryl halides has also been reported, offering a potentially more economical alternative. nih.gov While these methods are general for amides, their application to N,3-benzenedicarboxamides allows for the introduction of various aryl groups on the amide nitrogens.
Table 2: General Strategies for N-Substitution of Amides
| Reaction | Catalyst/Reagent | Typical Substrates | Key Features |
| N-Alkylation | Base, Alkyl halide | Amides, Sulfonamides | Can be challenging for simple amides |
| N-Arylation (Chan-Evans-Lam) | Copper catalyst, Arylboronic acid | Amines, Amides | Mild reaction conditions |
| N-Arylation (Buchwald-Hartwig) | Palladium catalyst, Aryl halide | Amines, Amides | Broad substrate scope, high efficiency |
| N-Arylation (Nickel-catalyzed) | Nickel catalyst, Aryl halide | Sulfoximines, potentially other amides | More economical catalyst |
Substituent Effects on Synthetic Outcomes
The presence of substituents on the benzene ring of this compound can significantly influence the course and outcome of synthetic transformations. Electron-donating groups can increase the nucleophilicity of the aromatic ring and potentially affect the acidity of the amide protons. Conversely, electron-withdrawing groups decrease the ring's electron density.
In the synthesis of derivatives, these substituents can direct the position of further reactions on the ring and can also affect the reactivity of the amide groups. For instance, in the synthesis of 4-methoxy diaryl isophthalates, the methoxy (B1213986) group influences the antiplatelet aggregation activity of the final compounds. researchgate.net The design of these derivatives often relies on the principle of bioisosterism, where one group is replaced by another with similar physical or chemical properties to enhance biological activity. researchgate.net
Derivatization for Specific Supramolecular Recognition Motifs
The rigid and directional nature of the this compound scaffold makes it an excellent building block for the construction of complex supramolecular architectures. By attaching specific recognition units to the core, molecules can be designed to self-assemble into well-defined structures such as macrocycles and foldamers. sioc-journal.cnnih.gov
Macrocycles containing the isophthalamide unit have been synthesized, for example, by the Schiff-base condensation of an N,N'-(diaminopyridyl)-1,3-dicarboximide with a dialdehyde. sioc-journal.cn These macrocycles can exhibit selective recognition of anions like dihydrogen phosphate (B84403) and pyrophosphate. sioc-journal.cn The synthesis of tetramide macrocycles has also been achieved using an organoclay template, where the clay interlayer space directs the cyclization reaction between p-xylylenediamine and isophthaloyl chloride. nih.gov
Foldamers , which are synthetic oligomers that adopt well-defined secondary structures, have been constructed using aromatic oligoamides. nih.govnih.gov While many examples are based on quinoline (B57606) units, the principles can be extended to isophthalamide-based systems. The introduction of specific side chains allows for solubility in various media and can lead to promising biological activities. nih.gov Solid-phase synthesis techniques have been developed to expedite the preparation of these complex oligomers. nih.gov
Advanced Synthetic Techniques in Benzenedicarboxamide Chemistry
The synthesis of benzenedicarboxamides, including this compound, has evolved to incorporate advanced techniques that prioritize efficiency, selectivity, and sustainability. These methods often employ catalytic systems and adhere to the principles of green chemistry to minimize environmental impact.
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful tool for the synthesis of amides, providing milder and more efficient alternatives to traditional methods that often require stoichiometric activating agents. mdpi.com Various catalytic strategies have been developed for amide bond formation, which can be broadly applied to the synthesis of this compound.
Transition metal catalysts, particularly those based on palladium and copper, have been instrumental in developing efficient amidation processes. numberanalytics.com For instance, palladium-catalyzed amidation involves the reaction of aryl halides with amines. numberanalytics.com While direct application to this compound from isophthalic acid is less common, related catalytic systems provide a foundation for future development. A significant area of research focuses on the direct amidation of carboxylic acids with amines, which is the most atom-economical approach. ucl.ac.ukrsc.org
Several metal and non-metal catalysts have shown promise in catalyzing the direct condensation of carboxylic acids and amines. rsc.org Lewis acid catalysts like those based on titanium, zirconium, and niobium have been explored. rsc.orgacs.org For example, Nb2O5 has been demonstrated as a reusable heterogeneous catalyst for the synthesis of diamides from dicarboxylic acids and amines, showing high activity and tolerance to water. acs.org Boric acid and its derivatives have also been used as effective catalysts for amidation under azeotropic conditions, which facilitate the removal of the water byproduct. ucl.ac.ukrsc.org
Organocatalysis has also emerged as a viable strategy for amide synthesis, offering metal-free alternatives. mdpi.com Furthermore, photocatalysis using covalent organic frameworks (COFs) represents a novel and green approach for amide synthesis directly from alcohols, which could be adapted for benzenedicarboxamide production. dst.gov.in
Table 1: Comparison of Catalytic Approaches for Amide Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Transition Metals | Palladium, Copper | High efficiency and selectivity. numberanalytics.com | Potential for metal contamination in the product. |
| Lewis Acids | Nb2O5, ZrCl4, Boric Acid | Can catalyze direct amidation, often reusable. ucl.ac.ukrsc.orgacs.org | Some are sensitive to water and require harsh conditions. acs.org |
| Organocatalysts | --- | Metal-free, avoiding contamination. mdpi.com | May have lower turnover numbers than metal catalysts. |
| Photocatalysts | Covalent Organic Frameworks (COFs) | Utilizes light energy, green and sustainable. dst.gov.in | Often requires specific light irradiation and may have substrate limitations. |
Green Chemistry Principles in Benzenedicarboxamide Production
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including benzenedicarboxamides. wjpmr.comnih.gov These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. wjpmr.comnih.gov
Key aspects of green chemistry in amide synthesis include:
Atom Economy: Direct amidation of carboxylic acids with amines is highly atom-economical as the only byproduct is water. ucl.ac.uk
Use of Safer Solvents: Efforts are made to replace hazardous solvents with greener alternatives like water or cyclopentyl methyl ether. benthamopen.comnih.gov Enzymatic methods, for example, can often be performed in such green solvents. nih.gov
Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. ucl.ac.uknih.gov
Renewable Feedstocks: While not yet widely implemented for this compound, research into using renewable resources as starting materials is a key goal of green chemistry. wjpmr.com
Energy Efficiency: Microwave-assisted synthesis and flow chemistry are emerging technologies that can enhance reaction rates, improve yields, and reduce energy consumption. numberanalytics.com
Enzymatic synthesis, using enzymes like Candida antarctica lipase (B570770) B (CALB), provides a highly sustainable method for amide bond formation. nih.gov This biocatalytic approach operates under mild conditions and can produce amides with high purity without the need for extensive purification steps. nih.gov
Reaction Mechanisms in this compound Synthesis and Modification
Understanding the reaction mechanisms involved in the synthesis and subsequent modification of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Nucleophilic Acyl Substitution Reactions
The primary method for synthesizing this compound is through a nucleophilic acyl substitution reaction. This typically involves the reaction of an isophthalic acid derivative with an amine. A common laboratory and industrial preparation involves the reaction of isophthaloyl chloride with a suitable amine. researchgate.neterciyes.edu.tr
The mechanism proceeds in two main stages: addition and elimination. chemguide.co.uklibretexts.org
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. chemguide.co.uklibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uklibretexts.org A proton is then removed from the nitrogen atom, often by another molecule of the amine, to yield the final amide product and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
The reactivity of the carboxylic acid derivative is key to this reaction. Acid chlorides are highly reactive due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. chemguide.co.ukvanderbilt.edu
Rearrangement Reactions (e.g., Smiles Rearrangement)
While not a direct synthesis of the parent this compound, the Smiles rearrangement is a significant reaction for modifying substituted benzenedicarboxamides. benthamopen.combenthamopenarchives.com This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group from one heteroatom to another. nih.govmanchester.ac.uk
The reaction is particularly relevant in the synthesis of polyiodinated N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide (Iomeprol), a widely used X-ray contrast agent. benthamopen.com In this industrial process, a Smiles rearrangement is a key step, and the reaction is favored by the presence of electron-withdrawing groups (in this case, iodine atoms) on the aromatic ring. benthamopen.combenthamopenarchives.com The number and position of these iodine atoms are crucial for the success of the rearrangement over competing hydrolysis reactions. benthamopen.combenthamopenarchives.com
Table 2: Yields of Smiles Rearrangement Products Based on Iodine Substitution
| Substrate | Product | Yield | Reference |
| 2,6-diiodo derivative | Smiles rearrangement product | 77% | benthamopenarchives.com |
| 2,4,6-triiodo derivative | Smiles rearrangement product | 96% | benthamopenarchives.com |
| 2,4-diiodo isomer | Predominantly hydrolysis product | Low | benthamopen.com |
Electrophilic Aromatic Substitution on Substituted Benzenedicarboxamides
The benzene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of further functional groups. The two amide groups already present on the ring act as deactivating, meta-directing substituents. studymind.co.uklibretexts.org
The amide group is deactivating because the carbonyl group is electron-withdrawing, pulling electron density away from the aromatic ring and making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu This deactivation is primarily due to the resonance effect, where the lone pair on the nitrogen atom is delocalized into the carbonyl group, and the inductive effect of the electronegative oxygen and nitrogen atoms. uobasrah.edu.iq
Because the amide groups are meta-directing, incoming electrophiles will preferentially add to the positions meta to both amide groups. In the case of this compound, the primary sites for electrophilic attack would be the C5 position, and to a lesser extent, the C2 position (which is sterically hindered).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2).
Halogenation: Introduction of a halogen atom (-Cl, -Br).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings like those with two amide substituents. masterorganicchemistry.com
The reactivity of the substituted benzene ring is significantly lower than that of benzene itself, often requiring harsh reaction conditions to proceed. libretexts.org
Advanced Structural Elucidation and Spectroscopic Characterization of N,3 Benzenedicarboxamide Architectures
Spectroscopic Analysis for Molecular Structure Confirmation and Conformational Studies
Spectroscopic techniques are indispensable tools for confirming the molecular structure of N,3-benzenedicarboxamide and investigating its conformational isomers. By probing the interactions of the molecule with electromagnetic radiation, a wealth of data on its electronic, vibrational, and nuclear properties can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of organic molecules. nih.gov In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals provide detailed information about the different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons and the amide (N-H) protons. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing nature of the carboxamide groups. The amide protons typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. slideshare.net Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be in the typical downfield region for benzene (B151609) derivatives, while the carbonyl carbons of the amide groups will appear at even lower field strengths.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating proton and carbon signals, providing unambiguous assignments of the ¹H and ¹³C spectra. nih.govdrugbank.com These experiments are particularly useful for complex molecules where spectral overlap can be an issue. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 125 - 135 |
| Amide NH | 7.5 - 9.0 | - |
| Carbonyl C=O | - | 165 - 175 |
Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. rsc.orgodu.edu Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. uni-muenster.de
In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H and C=O stretching vibrations of the amide groups. The N-H stretching vibrations typically appear as a strong, broad band in the region of 3500-3300 cm⁻¹. nih.gov The C=O stretching vibration (Amide I band) is also a strong absorption, usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1640-1550 cm⁻¹. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. vscht.cz
Raman spectroscopy provides complementary information. While the C=O stretch is often weak in Raman spectra, the aromatic ring vibrations usually give rise to strong signals. The symmetric breathing mode of the benzene ring is a particularly characteristic Raman band. Fermi resonance, the interaction between a fundamental vibration and an overtone or combination band, can sometimes complicate the interpretation of vibrational spectra by causing shifts in band positions and changes in intensity. ustc.edu.cn
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3500 - 3300 (strong, broad) | 3500 - 3300 (weak) |
| Aromatic C-H Stretch | > 3000 (variable) | > 3000 (strong) |
| C=O Stretch (Amide I) | 1680 - 1630 (strong) | 1680 - 1630 (weak) |
| N-H Bend (Amide II) | 1640 - 1550 (medium) | Variable |
| Aromatic C=C Stretch | 1600 - 1450 (variable) | 1600 - 1450 (strong) |
| Amide III | ~1400 | ~1400 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. biorxiv.orgyoutube.com Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺), the peak of which will correspond to the molecular weight of the compound.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is a unique fingerprint of the molecule and can be used to confirm its structure. youtube.com For this compound, common fragmentation pathways would likely involve the cleavage of the amide bonds. For instance, the loss of an amino group (-NH₂) would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the benzoyl cation. Cleavage of the C-N bond is another possibility. The fragmentation of benzoic acid, a related structure, often shows a prominent peak at m/z 105, corresponding to the benzoyl cation, and another at m/z 77, representing the phenyl cation. docbrown.info Similar fragmentation patterns can be anticipated for this compound, providing valuable structural clues. researchgate.netyoutube.com
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | m/z | Possible Structure |
| [M]⁺ | 164 | C₈H₈N₂O₂⁺ |
| [M - NH₂]⁺ | 147 | C₈H₅NO₂⁺ |
| [M - CONH₂]⁺ | 120 | C₇H₅NO⁺ |
| [C₆H₄CO]⁺ | 104 | Benzoyl fragment |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukyoutube.com Organic molecules containing chromophores, such as the benzene ring and carbonyl groups in this compound, can absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. shu.ac.ukyoutube.com
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The benzene ring gives rise to strong π → π* transitions, typically observed below 300 nm. The carbonyl groups of the amides also have π → π* transitions, as well as lower energy, less intense n → π* transitions, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital. The conjugation between the benzene ring and the carbonyl groups can lead to a red shift (a shift to longer wavelengths) of the absorption maxima compared to non-conjugated systems.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular connectivity and conformation in solution or gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com
Single crystal X-ray diffraction is a powerful technique that can provide a detailed picture of the atomic arrangement within a crystal. nih.gov By irradiating a single crystal of this compound or one of its derivatives with X-rays, a diffraction pattern is produced. bohrium.comresearchgate.netresearchgate.net Analysis of this pattern allows for the determination of the unit cell dimensions, bond lengths, bond angles, and torsional angles of the molecule.
These studies can reveal important information about the planarity of the molecule, the conformation of the amide groups, and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, hydrogen bonding between the amide N-H donors and the carbonyl oxygen acceptors of neighboring molecules is expected to play a significant role in the crystal packing. The precise geometry of these hydrogen bonds can be elucidated through X-ray diffraction analysis.
Table 4: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Analysis of Intermolecular Interactions in Crystalline Phases (e.g., Hydrogen Bonding, π-Stacking)
The molecular structure of this compound, featuring a central phenyl ring with two amide functionalities at the meta positions, provides a robust framework for a variety of intermolecular interactions. The primary forces at play in the crystalline phase are hydrogen bonding between the amide groups and π-stacking interactions involving the aromatic rings.
In addition to the strong hydrogen bonds, π-stacking interactions between the electron-rich aromatic cores of adjacent molecules contribute significantly to the stabilization of the crystal lattice. These interactions typically manifest as offset or parallel-displaced stacking, where the benzene rings are not perfectly face-to-face but are shifted relative to one another. mdpi.comnih.gov This arrangement minimizes electrostatic repulsion and maximizes attractive van der Waals forces. The interplay between the directional, strong hydrogen bonds and the weaker, less directional π-stacking interactions is crucial in determining the final three-dimensional architecture of this compound in the solid state.
Table 1: Key Intermolecular Interactions in Isophthalamide (B1672271) Derivatives
| Interaction Type | Donor/Acceptor Groups | Common Motifs/Geometries | Reference |
| Hydrogen Bonding | N-H (donor), C=O (acceptor), N (acceptor) | Dimers (R²₂(20)), Chains, Sheets | mdpi.com, researchgate.net |
| π-Stacking | Benzene Rings | Parallel-displaced, Offset | mdpi.com, nih.gov |
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of this compound. Different polymorphs arise from variations in the packing of molecules in the crystal lattice, which can be influenced by subtle changes in intermolecular interactions. nih.gov These different crystalline forms can exhibit distinct physicochemical properties, including solubility, melting point, and stability.
The conformational flexibility of the amide groups in this compound, allowing for different syn/anti arrangements, is a primary driver for potential polymorphism. researchgate.net Studies on related molecules have shown that different conformations can lead to the formation of distinct hydrogen-bonding networks, resulting in different crystal symmetries and packing efficiencies. researchgate.netnih.gov For example, it is plausible for this compound to crystallize in different space groups with varying numbers of molecules in the asymmetric unit (Z'). researchgate.net
Crystal engineering provides a framework for the rational design of crystalline materials with desired properties. acs.org In the context of this compound, this involves understanding and controlling the intermolecular interactions to guide the self-assembly process towards a specific crystalline form. By manipulating crystallization conditions such as solvent, temperature, and saturation, it may be possible to selectively crystallize a desired polymorph.
The robust hydrogen-bonding capabilities of the isophthalamide core make it an excellent building block for the construction of more complex supramolecular architectures, such as co-crystals. By introducing other molecules (co-formers) that can participate in hydrogen bonding, it is possible to create new crystalline solids with tailored structures and properties. The principles of supramolecular synthons, which are predictable and reliable intermolecular interactions, can be applied to design these multi-component crystals. acs.org
Table 2: Factors Influencing Polymorphism in this compound
| Factor | Description | Potential Outcome | Reference |
| Conformational Flexibility | Rotation around the C-N bonds of the amide groups (syn/anti). | Different molecular shapes leading to distinct packing arrangements. | researchgate.net |
| Hydrogen Bonding | Formation of different hydrogen bond networks (e.g., chains vs. sheets). | Variations in crystal density and stability. | nih.gov, rsc.org |
| Crystallization Conditions | Solvent, temperature, cooling rate, and pressure. | Kinetic vs. thermodynamic polymorph formation. | nih.gov |
| π-Stacking Interactions | Variations in the stacking geometry of the aromatic rings. | Influence on crystal packing efficiency. | mdpi.com |
Theoretical and Computational Chemistry Investigations of N,3 Benzenedicarboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a fundamental computational method for examining the electronic characteristics and reactivity of N,3-benzenedicarboxamide. This theoretical framework allows for the detailed analysis of the molecule's behavior at the quantum level.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Representative Calculated Value |
| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |
| C-N | ~1.37 Å | |
| C=O | ~1.25 Å | |
| N-H | ~1.02 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| O=C-N | ~123° | |
| Dihedral Angle | C-C-C-N | Varies with conformation |
Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations help to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the stretching and bending of the amide and phenyl groups.
Table 2: Selected Calculated Vibrational Frequencies for this compound and Their Assignments
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=O Stretch (Amide I) | 1650 - 1700 |
| N-H Bend (Amide II) | 1500 - 1550 |
| C-N Stretch (Amide III) | 1200 - 1300 |
Note: Calculated frequencies are often scaled to better match experimental data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of this compound. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and reactivity. For this compound, the HOMO is typically located on the benzene (B151609) ring and the nitrogen atoms, while the LUMO is centered on the carbonyl groups and the aromatic ring.
Table 3: Representative Frontier Molecular Orbital Energies of this compound
| Parameter | Typical Energy Range (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are illustrative and depend on the computational methodology.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict the reactive sites of this compound. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are regions of high negative potential, making them likely sites for interaction with electrophiles. Conversely, the amide hydrogens are areas of positive potential.
Natural Population Analysis (NPA) provides a quantitative measure of the electron distribution across the atoms in this compound. This analysis reveals that the oxygen and nitrogen atoms carry partial negative charges, while the carbonyl carbons and amide hydrogens have partial positive charges. This charge distribution is a key factor in the molecule's polarity and its interactions with other molecules.
Table 4: Representative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound
| Atom | Typical NPA Charge (in elementary charge units, e) |
| O (Carbonyl) | -0.6 to -0.7 |
| N (Amide) | -0.8 to -0.9 |
| C (Carbonyl) | +0.7 to +0.8 |
| H (Amide) | +0.4 to +0.5 |
Note: The exact charge values are dependent on the specific computational method employed.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations can model the molecule's movement and interactions in a condensed phase, such as in a solvent. This allows for the study of processes like conformational changes, hydrogen bonding with solvent molecules, and aggregation behavior, providing a more complete understanding of how this compound behaves in a realistic chemical environment.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of this compound and its derivatives. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other global reactivity parameters, offer a quantitative measure of a molecule's stability and reactivity.
Similarly, research on a poly(thiourea-amide) derived from isophthaloyl diisothiocyanate utilized DFT calculations to determine key parameters like chemical hardness, electronic chemical potential, and electrophilicity. imist.ma These descriptors are crucial for understanding the interaction and adsorption capabilities of the polymer. imist.ma
Investigations into transition metal complexes with isophthalamide-based ligands have also leveraged DFT to predict their electronic properties and potential reactivity. researchgate.net The calculated HOMO-LUMO energies from these studies provide a basis for understanding the stability and charge transfer characteristics within the molecules. researchgate.net
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance in Reactivity Prediction |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of a molecule. Higher energy suggests a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of a molecule. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. A harder molecule is less reactive. |
| Electronegativity | χ | Represents the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. |
This table provides a general overview of commonly used quantum chemical descriptors and their interpretation in the context of chemical reactivity.
Computational Studies on Non-Covalent Interactions
Computational methods are pivotal in the study of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to the structure and function of molecules containing the this compound framework. These interactions govern molecular recognition, self-assembly, and the formation of supramolecular structures.
A notable example is the computational analysis of an isophthalamide-based inhibitor for the β-secretase 1 (BACE-1) enzyme. researchgate.net Using DFT, researchers identified key non-covalent interactions, including hydrogen bonds and π-π stacking, between the inhibitor and the amino acid residues in the enzyme's active site. researchgate.net This detailed understanding of the binding mode is crucial for the rational design of more potent inhibitors. researchgate.net
The self-assembly of isophthalamide (B1672271) macrocycles has also been investigated through computational means. researchgate.net These studies have shed light on the nature of the hydrogen-bonded dimeric structures that form both in solution and in the solid state, providing insights into the principles of molecular self-association. researchgate.net
Computational studies on diserinol isophthalamide have demonstrated its ability to form complexes with phosphorylated biomolecules through multiple hydrogen bonds. uri.edu DFT calculations were used to determine the structures and relative energies of these complexes, revealing the specific hydrogen bonding patterns between the isophthalamide's amide and hydroxyl groups and the phosphate (B84403) oxygen atoms. uri.edu
Table 2: Types of Non-Covalent Interactions Investigated in Isophthalamide Derivatives
| Type of Interaction | Description | Relevance to Isophthalamide Structures |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for the formation of defined secondary structures in polymers containing isophthalamide units and for the binding of isophthalamide-based ligands to biological targets. researchgate.netresearchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the packing of isophthalamide-containing molecules in the solid state and for interactions with aromatic amino acid residues in proteins. researchgate.net |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of molecular complexes and crystal structures involving isophthalamide derivatives. researchgate.net |
This table summarizes the key non-covalent interactions that are computationally studied in the context of this compound and its derivatives.
Supramolecular Chemistry: Self Assembly and Host Guest Phenomena of N,3 Benzenedicarboxamide
Principles of Self-Assembly Driven by N,3-Benzenedicarboxamide Motifs
The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of supramolecular chemistry. The this compound motif, a derivative of 1,3,5-benzenetricarboxamide (BTA), has emerged as a powerful building block in the design of these architectures. nih.gov The arrangement of amide groups on the benzene (B151609) ring facilitates a combination of non-covalent interactions that drive the spontaneous organization of molecules into higher-order structures. nih.govrsc.org A deep understanding of these underlying principles is critical for the rational design of materials with tailored properties. nih.gov
The primary forces governing the self-assembly of this compound derivatives are a delicate interplay of hydrogen bonding, aromatic stacking, and solvophobic effects. nih.gov The precise balance of these interactions dictates the final morphology and stability of the resulting supramolecular assemblies.
Hydrogen Bonding Networks in Self-Assembled Structures
Hydrogen bonding is a predominant directional force in the self-assembly of this compound-based molecules. The amide functionalities provide both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of extensive and robust hydrogen bonding networks. These interactions are highly directional and play a crucial role in defining the primary structure of the assembly.
Molecular dynamics simulations have shown that different hydrogen bonding patterns can exist, such as amide-amide (AA) and amide-carboxylate (AC) interactions. rsc.org The AA pattern, involving three hydrogen bonds between two molecules, is typically the basis for the formation of extended stacks. rsc.org While an AC dimer might be more stable in isolation, the AA arrangement is more conducive to further polymerization. rsc.org
Aromatic Stacking Interactions (π-Stacking)
Aromatic stacking, or π-π interactions, between the benzene rings of the this compound cores is another significant contributor to the stability of the self-assembled structures. These non-covalent interactions arise from electrostatic and dispersion forces between the electron-rich π-systems of adjacent aromatic rings. psu.edu
The geometry of these stacking interactions can vary, with common arrangements including parallel-displaced and T-shaped or edge-to-face configurations. In the context of self-assembled fibers, parallel-displaced stacking is common, where the benzene rings are offset from one another. nih.gov This arrangement helps to minimize electrostatic repulsion while maximizing attractive dispersion forces. The strength of these interactions can be influenced by the electronic nature of substituents on the aromatic ring. psu.edu
Hydrophobic and Solvophobic Effects in Self-Assembly
Hydrophobic and solvophobic effects are critical, especially when self-assembly occurs in a polar solvent like water. nih.gov The nonpolar benzene core and any hydrophobic side chains of the this compound derivatives are driven to minimize their contact with the surrounding water molecules. This expulsion from the solvent leads to the aggregation of the hydrophobic parts of the molecules, a process that is entropically favorable for the solvent.
This effect is a powerful driving force for the initial aggregation of molecules, bringing them into close enough proximity for the more specific and directional forces of hydrogen bonding and π-stacking to take over and guide the formation of well-ordered structures. nih.gov In essence, the hydrophobic effect can be seen as the initial "push" that facilitates the subsequent "pull" of more specific interactions. The hydrophobicity of the side chains can be systematically varied to tune the critical aggregation concentration (CAC), which is the concentration above which self-assembly begins to occur. nih.gov
Morphology and Hierarchical Structures from Self-Assembly
The self-assembly of this compound derivatives gives rise to a variety of well-defined morphologies and hierarchical structures. The specific architecture of the final assembly is a direct consequence of the interplay of the fundamental interactions discussed previously and can be further tuned by modifying the chemical structure of the building blocks.
Formation of Fibrillar, Columnar, and Gel-Phase Assemblies
The directional nature of hydrogen bonding and the stacking of aromatic cores in this compound systems typically lead to the formation of one-dimensional (1D) supramolecular polymers. These polymers often present as long, thin fibers or columnar structures. academie-sciences.fr These primary fibrillar structures can then further organize into more complex, higher-order assemblies.
For instance, these fibers can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel phase. The transition from a solution of individual molecules to a viscoelastic gel is a hallmark of successful hierarchical self-assembly. The properties of these gels, such as their stiffness and thermal stability, are directly related to the strength and density of the fibrillar network. In some cases, these fibers can also assemble into even more defined structures, such as microtubes. rsc.org
| Assembled Morphology | Driving Interactions | Resulting Material |
| Fibrils/Fibers | Hydrogen Bonding, π-Stacking | Building blocks for larger structures |
| Columns | Strong π-Stacking, Hydrogen Bonding | Ordered arrays |
| Gels | Entangled Fibrillar Networks | Viscoelastic materials |
| Microtubes | Hierarchical assembly of fibers | Hollow, defined structures rsc.org |
Influence of Side Chain Functionality on Assembly Architecture
The peripheral groups, or "side chains," attached to the this compound core have a profound impact on the resulting self-assembled structures. By chemically modifying these side chains, it is possible to exert a high degree of control over the morphology and properties of the final material. rsc.org
The length and branching of alkyl side chains, for example, can influence the solubility of the molecules and the packing within the assembly. rsc.org Longer or more complex side chains can introduce steric hindrance that affects the ideal hydrogen bonding and π-stacking distances, potentially leading to different helical arrangements or fiber diameters.
Introducing functional groups into the side chains can impart new properties to the assemblies. For example, attaching peptide sequences can introduce specific biological recognition or catalytic activity. nih.gov The hydrophobicity and chirality of these peptide side chains can also direct the formation of different higher-order structures. nih.gov For instance, a mismatch in chirality within the side chains can introduce steric complications that affect the critical aggregation concentration. nih.gov The introduction of responsive moieties can allow the self-assembly to be controlled by external stimuli such as pH, light, or temperature. nih.govrsc.org
| Side Chain Modification | Effect on Self-Assembly |
| Change in Alkyl Chain Length/Branching | Alters solubility, packing, and steric hindrance. rsc.org |
| Introduction of Peptide Sequences | Can direct hierarchical structure and add biofunctionality. nih.govnih.gov |
| Chiral Mismatches | Can introduce steric strain and affect aggregation concentration. nih.gov |
| Responsive Moieties | Allows for external control of assembly/disassembly (e.g., pH, light). nih.govrsc.org |
Chiral Amplification in Self-Assembled Systems
The transfer and amplification of chirality from the molecular level to the supramolecular level is a key area of research, with this compound derivatives playing a significant role. These molecules can self-assemble into helical structures, and the chirality of these assemblies can be controlled and amplified through various mechanisms. nih.govrsc.org
Two prominent principles governing this phenomenon are the "sergeants-and-soldiers" effect and the "majority-rules" principle. nih.govrsc.orgnih.gov In the sergeants-and-soldiers principle, a small amount of a chiral "sergeant" molecule can induce a preferred helical sense in a large population of achiral "soldier" molecules within a co-assembly. nih.govtue.nlresearchgate.net This leads to a significant amplification of the initial chiral information. Studies on C3-symmetrical discotic molecules, which share structural similarities with benzenedicarboxamides, have shown that chiral sergeants can strongly influence the handedness of mixed stacks. nih.govtue.nl
The "majority-rules" principle is observed in systems where a small excess of one enantiomer in a mixture can dictate the helical sense of the entire assembly. nih.gov This non-linear relationship between the enantiomeric excess of the monomers and the helical bias of the resulting supramolecular polymer is a hallmark of cooperative self-assembly.
The degree of chiral amplification can be influenced by external factors such as temperature. nih.gov In dynamic supramolecular polymers formed from benzene-1,3,5-tricarboxamide (B1221032) monomers, the amplification of chirality can be tuned by adjusting the temperature. nih.gov This temperature dependence is related to the energetic penalties associated with helix reversals and mismatched stereochemical interactions within the assembled structure. nih.gov
Furthermore, the self-assembly mechanism itself, whether isodesmic or cooperative, can impact the efficiency of chiral transfer. thieme-connect.de Even in systems that follow a less cooperative isodesmic pathway, efficient transfer of chirality from the molecular building blocks to the final aggregates can be achieved. thieme-connect.de
Host-Guest Chemistry Involving this compound Scaffolds
The ability of this compound-based structures to act as hosts for various guest molecules is a testament to their design flexibility and the diverse non-covalent interactions they can engage in. thno.orgnih.govnitschkegroup-cambridge.comtuni.fi
Design Principles for Host Receptors based on Benzenedicarboxamide
The design of effective host receptors hinges on creating a well-defined cavity with specific recognition sites that are complementary to the target guest molecule. For benzenedicarboxamide-based hosts, key design principles include:
Preorganization: The host molecule should be conformationally preorganized to minimize the entropic penalty upon guest binding. This is often achieved by incorporating rigid structural elements.
Complementarity: The size, shape, and electronic properties of the host's binding cavity should be complementary to those of the guest.
Multiple Non-Covalent Interactions: Effective binding relies on the synergistic effect of multiple non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov The benzenedicarboxamide core provides amide groups for hydrogen bonding and an aromatic ring for stacking interactions.
Guest Binding Mechanisms and Selectivity
The binding of a guest molecule within a benzenedicarboxamide-based host is a dynamic process governed by a combination of non-covalent forces. The selectivity of a host for a particular guest is determined by the relative strength of these interactions.
For instance, in bis-Pt(II) aza-aromatic host systems, the complexation with the metal ion creates a unique charge distribution, leading to a more positive cavity that strongly binds benzenediol guests. nih.gov The binding affinity in these systems is influenced by π-π stacking interactions and multiple C-H···O hydrogen bonds, with selectivity observed for different isomers of the guest. nih.gov
The interplay of stereochemistry and charge can also govern guest binding. nih.gov In some chiral Zn(II)4L4 tetrahedral cages, the binding of a guest can even induce a change in the stereochemistry of the host framework. nih.gov This highlights the dynamic and adaptive nature of these supramolecular systems.
Formation of Supramolecular Complexes and Cages
The self-assembly of this compound derivatives, often in the presence of metal ions, can lead to the formation of discrete, well-defined supramolecular complexes and cages. amazonaws.comunitn.eu These structures possess an internal cavity capable of encapsulating guest molecules.
The construction of these architectures relies on the principles of coordination-driven self-assembly, where the geometry of the ligands and the coordination preferences of the metal ions dictate the final structure of the cage. nih.gov By using ligands with specific angles and symmetries, it is possible to create a variety of polyhedral structures, such as tetrahedra and cubes. unitn.eunih.gov
For example, the reaction of Ni(II), Co(II), or Zn(II) with 4-nitro-1,3-benzenedicarboxylic acid under hydrothermal conditions can lead to the formation of 3-D supramolecular frameworks. researchgate.net These structures are often held together by a network of hydrogen bonds. researchgate.net Similarly, chiral Zn(II)4L4 tetrahedral cages can be synthesized through subcomponent self-assembly. nih.gov
Dynamic Combinatorial Chemistry and Self-Sorting Phenomena
Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new receptors and functional molecules. researchgate.netnih.gov It involves the use of reversible reactions to generate a library of compounds that are in equilibrium. nih.govnih.gov The addition of a template or guest can shift the equilibrium to favor the formation of the best-binding host.
This compound and related building blocks are well-suited for use in DCC due to the reversible nature of the non-covalent interactions that drive their self-assembly. cam.ac.uk By employing building blocks capable of forming reversible linkages, such as disulfides, dynamic combinatorial libraries (DCLs) can be generated. cam.ac.uk
A fascinating phenomenon observed in complex supramolecular systems is self-sorting, where components selectively recognize and assemble with identical or complementary partners, leading to the formation of discrete, homogeneous structures rather than a random mixture. nih.govnih.gov This "narcissistic self-recognition" is a hallmark of systems with high-fidelity molecular recognition. nih.gov In some cases, the kinetics of self-assembly can govern the formation of multiple distinct architectures from a shared set of precursors, preventing the formation of undesired intermediate structures. nih.gov
The table below summarizes key findings related to the supramolecular chemistry of this compound and related systems.
| Phenomenon | Key Findings | Relevant Compound/System |
| Chiral Amplification | Obeys "sergeants-and-soldiers" and "majority-rules" principles. nih.govrsc.orgnih.gov | Benzene tricarboxamides |
| Degree of amplification can be tuned by temperature. nih.gov | Benzene-1,3,5-tricarboxamide supramolecular polymers | |
| Host-Guest Chemistry | Binding driven by π-π stacking and hydrogen bonding. nih.gov | Bis-Pt(II) aza-aromatic hosts |
| Guest binding can induce stereochemical changes in the host. nih.gov | Chiral Zn(II)4L4 tetrahedral cages | |
| Supramolecular Cages | Formation of 3-D frameworks through metal coordination and hydrogen bonding. researchgate.net | Complexes of Ni(II), Co(II), Zn(II) with 4-nitro-1,3-benzenedicarboxylic acid |
| Dynamic Combinatorial Chemistry | Generation of diverse libraries using reversible disulfide linkages. cam.ac.uk | Dithiol-functionalized building blocks |
| Self-Sorting | Narcissistic self-recognition leads to homogeneous assemblies. nih.gov | Blends of biscarbamates |
| Kinetic control can dictate the formation of multiple discrete structures. nih.gov | Coordination cages from a mixture of building blocks |
Coordination Chemistry and Ligand Design with N,3 Benzenedicarboxamide
N,3-Benzenedicarboxamide-Based Coordination Polymers
Interpenetration and Topology of Coordination Frameworks
Without foundational research on the synthesis and characterization of metal complexes and coordination polymers of this compound, a scientifically accurate and informative article meeting the specified requirements cannot be constructed. Further experimental investigation into this specific compound is needed to provide the data necessary to fulfill such a request.
Influence of Metal Centers on Coordination Structures
There is currently no available scientific literature detailing the synthesis and structural characterization of coordination compounds involving this compound and various metal centers. Therefore, an analysis of how different metal ions (e.g., with varying ionic radii, coordination number preferences, and d-orbital configurations) influence the resulting coordination structures (e.g., dimensionality, network topology, degree of interpenetration) cannot be provided.
Functional Coordination Assemblies (e.g., Porous Coordination Polymers)
As there are no published reports on the formation of coordination polymers using this compound, there is no information available regarding the synthesis or properties of functional coordination assemblies derived from this ligand. Consequently, a discussion on the development of materials such as porous coordination polymers, with potential applications in gas storage, separation, or catalysis, is not possible at this time.
Advanced Materials Development from N,3 Benzenedicarboxamide Frameworks
Polymer Synthesis and Properties
The integration of BTA moieties into macromolecular structures allows for the creation of supramolecular polymers with unique and tunable properties. This is achieved either by incorporating BTA units into a conventional polymer chain or by using them as non-covalent cross-linking agents.
Integration of N,3-Benzenedicarboxamide into Polymeric Backbones
BTA units can be integrated into polymeric materials through several strategies. A common approach involves the synthesis of telechelic polymers, where polymer chains are functionalized at their ends with BTA moieties. rsc.org For instance, telechelic polymers like poly(ethylene butylene) or poly(ethylene glycol) (PEG) have been end-capped with BTA. rsc.org In the solid state or in nonpolar solvents, these BTA end-groups self-assemble into discrete, hard nanorods through their characteristic threefold hydrogen bonding. rsc.org This self-assembly results in the formation of a physically cross-linked network, where the BTA nanorods act as junction points for the flexible, amorphous polymer chains. rsc.org
Development of Functional Polymeric Materials
The combination of self-assembling BTA units with polymers leads to materials with highly desirable functional properties. The phase segregation between the hard, ordered BTA nanorods and the soft, amorphous polymer matrix imparts thermoplastic elastomeric behavior to the material. These materials are rigid and strong at operating temperatures but can be processed like thermoplastics at elevated temperatures where the supramolecular BTA assemblies dissociate.
The functionality of these polymeric materials can be precisely tuned by chemical modification of the BTA side chains. This modularity allows for the introduction of specific chemical groups to control interactions with the surrounding environment, particularly in biological contexts. For example, BTA supramolecular polymers have been decorated with tetraethylene glycol or mannose units. researchgate.net These modifications influence protein interactions and cellular compatibility, opening avenues for their use as dynamic biomaterials. researchgate.net Studies have shown that such functional BTA polymers can exhibit low cytotoxicity across various cell lines, highlighting their potential for biomedical applications. researchgate.net
Table 1: Examples of BTA-Containing Polymeric Materials and Their Properties
| Polymer Type | BTA Integration Method | Key Properties | Potential Applications |
| BTA-end-capped poly(ethylene butylene) | Telechelic functionalization | Thermoplastic elastomer | Processable elastomers, sealants |
| BTA-end-capped poly(ethylene glycol) (PEG) | Telechelic functionalization | Hydrogelator, reversible gels | Tissue engineering, drug delivery |
| BTA-methacrylate / PEG-methacrylate copolymer | Controlled radical copolymerization | Forms single-chain polymeric nanoparticles in water | Nanomedicine, advanced coatings |
| BTA polymers with mannose-functionalized side chains | Monomer functionalization | Enhanced biocompatibility, specific cell interactions | Targeted biomaterials, cell scaffolding |
Supramolecular Gels and Soft Materials
BTA derivatives are exceptional gelators, capable of forming robust supramolecular gels in both organic solvents and water at low concentrations. The formation of these gels is driven by the self-assembly of BTA molecules into an entangled, three-dimensional network of nanofibers that immobilizes the solvent.
The properties of these soft materials can be precisely controlled through molecular design. For instance, the viscoelasticity of BTA hydrogels can be tuned over five orders of magnitude simply by making small modifications to the hydrophobic substituents on the BTA side chains. This allows for the creation of materials that can mimic the dynamic and fibrous environment of the natural extracellular matrix (ECM). A powerful strategy for tuning gel properties is the modular mixing of different BTA building blocks. By copolymerizing a small, water-soluble BTA (which has slow exchange dynamics) with a polymeric BTA-PEG-BTA (which has fast exchange dynamics), researchers can rationally tune the mechanical and viscoelastic properties of the resulting hydrogel.
These supramolecular gels often exhibit advantageous "smart" properties, such as being shear-thinning and self-healing. The non-covalent nature of the fiber network allows it to be broken down under shear stress and rapidly reform when the stress is removed. Furthermore, gelation can be triggered by external stimuli, such as a change in pH for BTA derivatives containing carboxylic acid groups. These tunable and responsive properties make BTA-based gels highly suitable for applications in 3D printing, injectable therapies, and as scaffolds for tissue engineering, supporting high cell viability and even guiding cell aggregation into spheroids.
Table 2: Tuning Hydrogel Properties by Mixing BTA Architectures
| Formulation (BTA : BTA-PEG-BTA) | Exchange Dynamics | Resulting Property | Application Insight |
| 100 : 0 | Slow | Stiffer, less dynamic gel | Structural support |
| 50 : 50 | Mixed | Intermediate viscoelasticity | Mimicking soft tissue dynamics |
| 0 : 100 | Fast | Softer, highly dynamic gel | Enabling cell motility and aggregation |
This table is a conceptual representation based on findings from studies on mixing BTA hydrogelators.
Covalent Organic Framework (COF) Materials and this compound Linkers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The design of COFs relies on combining molecular linkers of specific geometries to create extended, periodic 2D or 3D networks.
The C3-symmetric, triangular geometry of the benzene-1,3,5-tricarboxamide (B1221032) core makes it an ideal candidate for a "tritopic" or 3-connecting linker for the synthesis of COFs. While much of the foundational work on COFs has utilized other functional groups like boronic acids or aldehydes to form the framework, the geometric principles are directly applicable. For example, highly crystalline 2D and 3D COFs have been successfully constructed by combining tritopic and tetratopic (4-connecting) linkers. In one such strategy, a triangular tritopic aldehyde reacts with a rectangular tetratopic amine under solvothermal conditions to form a crystalline, dual-pore 2D COF with an unexpected topology.
By analogy, a BTA derivative, with its three reactive amide-linked arms, can serve as a tritopic vertex. The condensation reaction between the functional groups at the ends of the BTA's side chains and a complementary multi-topic linker would lead to a covalently bonded, porous, and crystalline network. The inherent directionality and rigidity of the BTA core would help enforce the long-range order required for a crystalline COF structure. This approach opens possibilities for creating novel COF materials with built-in hydrogen-bonding functionality from the amide groups, potentially enhancing their properties for applications like molecular storage or catalysis.
Self-Assembled Nanomaterials and Microarchitectures
The self-assembly of BTA derivatives in solution is a powerful bottom-up approach to fabricate a diverse range of well-defined nanomaterials. The primary driving forces are the threefold hydrogen bonds between amide groups and π-π stacking interactions of the benzene (B151609) cores, often supplemented by hydrophobic interactions of the side chains. researchgate.net This process typically leads to the formation of one-dimensional (1D) supramolecular polymers that appear as fibers or rods. researchgate.net
However, by carefully designing the chemical structure of the BTA side chains, the morphology of the final self-assembled architecture can be precisely controlled. A key strategy is to tune the molecular packing by creating amphiphilic BTAs, for instance by attaching a combination of hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains. Research has shown that the balance between these competing side chains dictates the final structure. A BTA derivative with one alkyl chain and two PEG chains tends to form micellar structures in water, whereas a derivative with two alkyl chains and one PEG chain assembles into flat nanotapes or nanoribbons. Furthermore, introducing carboxylic acid groups at the periphery of water-soluble BTAs can lead to polymorphism, where the same molecule can form different structures like 1D fibers, membranes, or even hollow nanotubes depending on the conditions.
Fabrication of Nanotwists, Nanotrumpets, and Nanobelts
The rich polymorphism of BTA assemblies allows for the creation of complex and specific nano-architectures.
Nanobelts: These structures, also described as nanotapes or nanoribbons, are a common morphology for certain amphiphilic BTA derivatives. researchgate.net They are formed when the supramolecular interactions favor planar growth over cylindrical stacking. As noted, BTA molecules functionalized with two long alkyl chains and one PEG chain readily self-assemble into these belt-like structures in aqueous solutions.
Nanotwists: Helical or twisted nanofibers are formed when chirality is introduced, either at the molecular level within the BTA side chains or through spontaneous symmetry breaking during the assembly process. For example, BTA derivatives functionalized with di- or tripeptide sequences have been shown to self-assemble into twisted, one-dimensional higher-order nanofibers. The pitch and handedness of these nanotwists can be controlled by the amino acid sequence, demonstrating a high degree of architectural control.
While the specific morphology of a "nanotrumpet" is not commonly reported for BTA-based systems, the formation of hollow nanotubes has been documented. These tubular structures represent another level of hierarchical organization and highlight the remarkable versatility of the BTA framework in generating diverse and functional nanomaterials.
Table 3: Correlation Between BTA Molecular Structure and Self-Assembled Morphology
| BTA Derivative Structure | Solvent/Conditions | Resulting Nanostructure |
| Two alkyl chains, one PEG chain | Aqueous solution | Nanotapes, Nanoribbons (Nanobelts) |
| One alkyl chain, two PEG chains | Aqueous solution | Micelles |
| Carboxylic acid-functionalized PEG chains | Water (annealed) | 1D Fibers, Membranes, Hollow Nanotubes |
| Di- or Tripeptide functionalized arms | Aqueous solution | Twisted/Helical Nanofibers (Nanotwists) |
| Ni-salphen complex on side chains | Organic solvent | Nanofibers of controlled length |
This table synthesizes findings from multiple studies on BTA self-assembly.
Based on a comprehensive review of available scientific literature, there is no evidence to suggest that the chemical compound This compound forms microtubular assemblies.
Extensive searches for research on the self-assembly and supramolecular structures of this compound and its derivatives, including isophthalamides, did not yield any publications describing the formation of microtubular structures.
The formation of well-defined microtubular assemblies is a known characteristic of a related class of compounds, namely 1,3,5-benzenetricarboxamides (BTAs) . rsc.org The C3-symmetric arrangement of amide groups in BTAs facilitates a hierarchical self-assembly process, driven by threefold hydrogen bonding, which leads to the formation of one-dimensional, rod-like supramolecular polymers that can subsequently organize into microtubes. rsc.org
However, this specific self-assembly behavior is highly dependent on the molecular symmetry and the number and positioning of the carboxamide groups on the benzene ring. The structure of this compound, with its 1,3-substitution pattern, does not appear to promote the same type of supramolecular polymerization that leads to microtubular architectures.
Therefore, an article focusing on the microtubular assemblies of this compound cannot be generated as the foundational research for this topic does not exist.
Future Research Directions and Emerging Paradigms in N,3 Benzenedicarboxamide Chemistry
The field of N,3-benzenedicarboxamide chemistry is poised for significant advancement, driven by interdisciplinary approaches that merge synthetic chemistry with computational science, materials science, and sustainable practices. Future research is set to unlock new functionalities and applications by exploring intelligent synthesis design, novel materials, advanced analytical methods, and environmentally conscious production cycles.
Q & A
Basic: What are the standard synthetic methodologies for N,3-benzenedicarboxamide derivatives, and how do reaction conditions impact product purity?
Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions using solvents like methanol or ethanol, with bases (e.g., NaOH, K₂CO₃) to facilitate deprotonation. For example, iodinated derivatives are synthesized via electrophilic substitution using iodine sources (e.g., ICl), though electrochemical methods using iodide salts and molecular iodine offer safer alternatives . Reaction yields and purity depend on solvent polarity, temperature, and stoichiometric ratios. Post-synthesis purification via column chromatography or crystallization is critical for isolating high-purity products .
Basic: How is the structural integrity of this compound derivatives confirmed in synthetic chemistry research?
Answer:
Structural validation combines spectroscopic techniques (NMR, IR) and mass spectrometry. Computational methods, such as RHF-SCF gas-phase calculations and density functional theory (DFT), are used to predict and verify molecular geometries. For instance, RHF-SCF optimizations confirmed the stability of iodinated derivatives in , aligning with experimental data . X-ray crystallography may also resolve complex stereochemistry in crystalline forms.
Advanced: What electrochemical strategies can replace traditional iodination methods in synthesizing triiodinated this compound derivatives, and how do they compare in efficiency?
Answer:
Electrochemical iodination oxidizes iodide salts (e.g., KI) or I₂ to generate iodinating species (I⁺/I₂), avoiding hazardous reagents like ICl. This method reduces corrosion risks and improves atom economy, achieving comparable yields (85–90%) to traditional routes . Key parameters include electrode material (e.g., platinum), current density, and pH. However, scalability and energy consumption require optimization for industrial translation.
Advanced: How do computational chemistry approaches contribute to the structural elucidation of this compound derivatives, and what are their validation challenges?
Answer:
Computational tools like RHF-SCF and DFT predict molecular geometries, vibrational frequencies, and electronic properties. For example, used these methods to validate iodinated derivatives’ stability and regioselectivity. Limitations include discrepancies in solvation effects (gas-phase vs. experimental conditions) and the need for high-level basis sets to improve accuracy. Cross-validation with experimental spectra is essential .
Advanced: What analytical techniques are recommended for assessing the purity and stability of this compound derivatives in pharmaceutical research?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. USP standards (e.g., Iohexol-related compounds A, B, C) provide reference benchmarks for impurities . Mass spectrometry and nuclear magnetic resonance (NMR) further confirm degradation pathways.
Basic: What are the critical considerations for handling and storing iodinated this compound derivatives to ensure experimental reproducibility?
Answer:
Iodinated derivatives are light-sensitive and hygroscopic. Storage at –20°C in amber glass vials under inert gas (e.g., N₂) prevents decomposition. Safety protocols for handling iodinated compounds include fume hood use and PPE (gloves, goggles) due to potential toxicity (H400/H410 hazard codes) .
Advanced: How can researchers resolve contradictions in reaction yields when using different solvent systems for this compound synthesis?
Answer:
Contradictions arise from solvent polarity’s impact on reaction kinetics. Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but increase side reactions. Systematic solvent screening (e.g., methanol vs. THF) paired with kinetic studies (e.g., time-resolved NMR) can identify optimal conditions. noted higher yields in methanol due to improved solubility of intermediates .
Advanced: What role do substituent effects play in the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be optimized?
Answer:
Iodine substituents enhance radiopacity in contrast agents (e.g., iopromide), while hydrophilic groups (e.g., dihydroxypropyl) improve solubility. SAR studies involve iterative modifications (e.g., replacing methyl groups with acetylated chains) and in vitro testing for cytotoxicity and binding affinity. Molecular docking simulations predict interactions with biological targets, guiding synthetic prioritization .
Basic: What spectroscopic signatures are characteristic of this compound derivatives, and how are they interpreted?
Answer:
- NMR: Amide protons (δ 7.5–8.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm the core structure. Iodine’s electron-withdrawing effect deshields adjacent protons.
- IR: Strong carbonyl stretches (~1650–1700 cm⁻¹) validate amide bonds.
- MS: Molecular ion peaks (e.g., m/z 777.09 for iopromide) and fragment patterns confirm molecular weight and substituents .
Advanced: How can researchers address regioselectivity challenges in the synthesis of polyiodinated this compound derivatives?
Answer:
Regioselectivity is influenced by directing groups (e.g., acetylated amines) and steric effects. Computational modeling identifies favorable iodination sites, while blocking groups (e.g., nitro) can direct iodine to specific positions. achieved selective 2,4,6-triiodination using sterically hindered bases to control electrophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
